molecular formula C17H20FN5O4S2 B10988280 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

Cat. No.: B10988280
M. Wt: 441.5 g/mol
InChI Key: ZSTATSNJZFOYNM-UHFFFAOYSA-N
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Description

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a piperazine ring, a fluorophenyl sulfone group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The thiadiazole moiety can be introduced via a condensation reaction with appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl sulfone group allow it to form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also contribute to its biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is unique due to the combination of its fluorophenyl sulfone group and thiadiazole moiety, which provide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C17H20FN5O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C17H20FN5O4S2/c18-13-4-6-14(7-5-13)29(26,27)23-10-8-22(9-11-23)16(25)3-1-2-15(24)20-17-21-19-12-28-17/h4-7,12H,1-3,8-11H2,(H,20,21,24)

InChI Key

ZSTATSNJZFOYNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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